REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][CH2:22][CH:21](N)[CH2:20]1)=[O:18])([CH3:15])([CH3:14])[CH3:13].[O-]S([O-])(=O)=O.[Na+].[Na+].[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].C([O-])([O-])=O.[K+].[K+]>CC(O)=O>[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][CH2:22][CH:21]([NH:1][C:2]2[CH:11]=[CH:10][CH:9]=[C:8]3[C:3]=2[CH:4]=[CH:5][N:6]=[CH:7]3)[CH2:20]1)=[O:18])([CH3:15])([CH3:13])[CH3:14] |f:2.3.4,5.6,7.8.9|
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Name
|
|
Quantity
|
47 g
|
Type
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reactant
|
Smiles
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NC1=C2C=CN=CC2=CC=C1
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Name
|
|
Quantity
|
69.6 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CC(CCC1)N
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Name
|
|
Quantity
|
267 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
|
84.6 g
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Type
|
reactant
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred at room temperature for 0.5 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred at room temperature for 18 hours
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Duration
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18 h
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (2 L×3)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined layers were dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (petroleum ether:ethyl acetate=5:1)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CCC1)NC1=C2C=CN=CC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |